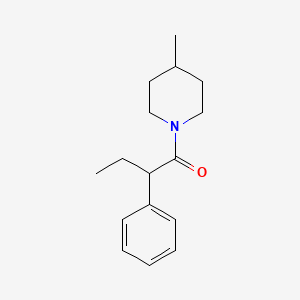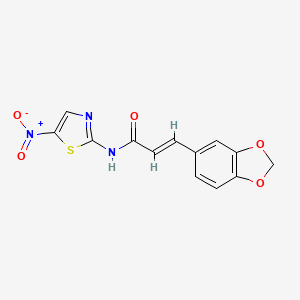![molecular formula C16H14ClN3O2S B3954138 1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3954138.png)
1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to a class of drugs called Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have shown promise in the treatment of various autoimmune diseases.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. JAKs are responsible for activating a variety of downstream signaling molecules, including STATs, which play a key role in the immune response. By inhibiting JAK activity, this compound can reduce the activity of STATs and other signaling molecules, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to reducing inflammation, the compound has been shown to modulate the activity of various immune cells, including T cells, B cells, and dendritic cells. This compound has also been shown to reduce the production of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has several advantages for use in lab experiments. The compound is highly specific for JAK enzymes, which allows for precise modulation of the immune response. This compound is also relatively stable and can be easily synthesized in large quantities.
One limitation of this compound is that it can have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results. Additionally, the compound can have variable effects depending on the disease model and experimental conditions.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the role of JAK signaling in various diseases, which may lead to new therapeutic applications for this compound and other JAK inhibitors.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. By inhibiting JAK activity, this compound can reduce inflammation and prevent damage to tissues.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-7-10(2)19-16(18-9)23-13-8-14(21)20(15(13)22)12-5-3-11(17)4-6-12/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLQNVUUBXEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one](/img/structure/B3954067.png)
![3-(2,5-dimethoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3954069.png)
![6-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyridinamine](/img/structure/B3954075.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3954088.png)

![3-ethyl-5-{3-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954111.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(1-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylate](/img/structure/B3954113.png)
![3-benzyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954118.png)





![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3954157.png)